Cas no 942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine)

1H-Pyrazolo[3,4-B]pyridin-5-amine structure
942185-01-5 structure
Product Name:1H-Pyrazolo[3,4-B]pyridin-5-amine
CAS No:942185-01-5
Molecular Formula:C6H6N4
Molecular Weight:134.13863992691
MDL:MFCD10699403
CID:1036098
PubChem ID:46192922

1H-Pyrazolo[3,4-B]pyridin-5-amine Properties

Names and Identifiers

    • 1H-Pyrazolo[3,4-b]pyridin-5-amine
    • 5-Amino-1H-pyrazolo[3,4-b]pyridine
    • 1H-Pyrazolo[3,4-b]pyridin-5-ylamine
    • pyrazolo[5,4-b]pyridine-5-ylamine
    • OVICNYHPCJRQEY-UHFFFAOYSA-N
    • SBB073488
    • STL414928
    • PB20505
    • AK114280
    • ST1171144
    • AB0038308
    • ST45255704
    • Y5668
    • 2H-pyrazolo[3,4-b]pyridin-5-amine
    • WQA
    • SCHEMBL1496196
    • DTXSID20673053
    • AKOS005169606
    • EN300-176231
    • 1H-Pyrazolo[3 pound not4-b]pyridin-5-amine
    • CS-D0316
    • SY031794
    • MFCD10699403
    • DB-345760
    • 942185-01-5
    • GS-6692
    • MDL: MFCD10699403
    • InChIKey: OVICNYHPCJRQEY-UHFFFAOYSA-N
    • Inchi: 1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10)
    • SMILES: N1NC2C(=CC(=CN=2)N)C=1

Computed Properties

  • Exact Mass: 134.059246208g/mol
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 134.059246208g/mol
  • Heavy Atom Count: 10
  • Complexity: 127
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.1
  • Topological Polar Surface Area: 67.6

1H-Pyrazolo[3,4-B]pyridin-5-amine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GUQM-100mg
1H-PYRAZOLO[3,4-B]PYRIDIN-5-AMINE
942185-01-5 95%
100mg
$23.00 2024-04-19
A2B Chem LLC
AH85534-250mg
1H-Pyrazolo[3,4-b]pyridin-5-amine
942185-01-5 95%
250mg
$20.00 2024-07-18
Aaron
AR00GUYY-100mg
1H-Pyrazolo[3,4-b]pyridin-5-amine
942185-01-5 97%
100mg
$17.00 2025-01-24
abcr
AB336013-1 g
1H-Pyrazolo[3,4-b]pyridin-5-amine; .
942185-01-5
1g
€207.90 2023-04-26
Advanced ChemBlocks
G-5175-250MG
5-Amino-1H-pyrazolo[3,4-b]pyridine
942185-01-5 97%
250MG
$55 2023-04-13
Chemenu
CM109144-250mg
1H-pyrazolo[3,4-b]pyridin-5-amine
942185-01-5 95+%
250mg
$61 2021-08-06
Enamine
EN300-176231-0.05g
1H-pyrazolo[3,4-b]pyridin-5-amine
942185-01-5 95%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
D494268-1G
1H-pyrazolo[3,4-b]pyridin-5-amine
942185-01-5 97%
1G
$120 2022-09-04
Matrix Scientific
112114-1g
5-Amino-1H-pyrazolo[3,4-b]pyridine
942185-01-5
1g
$662.00 2023-09-08
TRC
B529853-50mg
1H-Pyrazolo[3,4-b]pyridin-5-amine
942185-01-5
50mg
$ 50.00 2022-06-07

1H-Pyrazolo[3,4-B]pyridin-5-amine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  22 °C
Reference
Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors
Wenglowsky, Steve; Ren, Li; Ahrendt, Kateri A.; Laird, Ellen R.; Aliagas, Ignacio; et al, ACS Medicinal Chemistry Letters, 2011, 2(5), 342-347

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
Reference
N-Pyrazolo[3,4-b]pyridinyl benzamide derivatives as Raf inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Tetrahydrofuran ;  15 h, rt
Reference
Preparation of substituted bicyclic aromatic carboxamide and urea derivatives as vanilloid receptor ligands
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, 1 atm, rt
Reference
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; Huang, Wanxu; Li, Xiaodong; Guo, Jing; Chen, Meng; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Ethanol ;  rt; 1 h, rt
Reference
Novel imidazopyriminespyrazolopyridin-benzenesulfonamide analog antifungal compounds directed against plant pathogenic basidiomycete fungi
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Ethanol ,  Toluene ;  3 h, 70 °C; 70 °C → rt
Reference
Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, United States, , ,

Synthetic Circuit 7

Reaction Conditions
Reference
Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

1H-Pyrazolo[3,4-B]pyridin-5-amine Raw materials

1H-Pyrazolo[3,4-B]pyridin-5-amine Preparation Products

1H-Pyrazolo[3,4-B]pyridin-5-amine Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:942185-01-5)
MR./MRS.:ZHAO JING LI
Phone:17558870519
Email:sales02@chemsoon.com

1H-Pyrazolo[3,4-B]pyridin-5-amine Related Literature

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Amadis Chemical Company Limited
(CAS:942185-01-5)1H-Pyrazolo[3,4-B]pyridin-5-amine
A848269
Purity:99%
Quantity:100g
Price($):1548.0